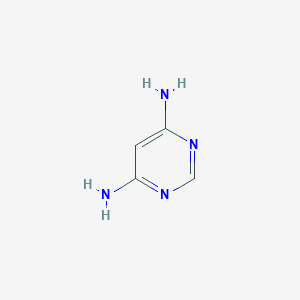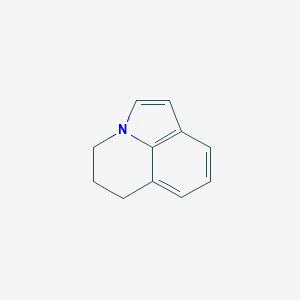
Lilolidine
Descripción general
Descripción
Lilolidine is an organic compound with a chemical formula of C8H11N. It is a liquid with aromatic characteristics and has a strong nitrogen heterocyclic structure .
Synthesis Analysis
Lilolidine synthesis involves several steps. One method involves heating 5,6-dihydro-4H-pyrrolo [3,2,1-z/] quinoline-1-carboxylic acid with copper chromite and quinoline at 185°C for 2 hours. The mixture is then cooled, diluted with dichloromethane, and filtered. The filtrate is washed with hydrochloric acid and sodium hydroxide before being evaporated to dryness. The residue is purified by silica gel chromatography . Another method involves the Pd-catalyzed C–H bond functionalization of lilolidine. A palladium-diphosphine catalyst associated with acetate bases in DMA promotes the regioselective arylation at the α-position of the nitrogen atom of lilolidine with a wide variety of aryl bromides .Molecular Structure Analysis
The molecular structure of Lilolidine is complex and involves a nitrogen heterocyclic structure . Further analysis of the molecular structure would require more specific information or advanced analytical techniques.Physical And Chemical Properties Analysis
Lilolidine has a melting point of 80-81°C and a predicted boiling point of 318.4±11.0 °C. It has a density of 1.16 and is typically stored in a sealed container in a dry room. It appears as a powder to crystal in form and can range in color from white to yellow to green .Aplicaciones Científicas De Investigación
1. Regioselective Pd-catalyzed direct C1- and C2-arylations of Lilolidine
- Summary of Application : This research focuses on the Pd-catalyzed C–H bond functionalization of lilolidine. The use of a palladium-diphosphine catalyst associated with acetate bases in DMA promotes the regioselective arylation at the α-position of the nitrogen atom of lilolidine with a wide variety of aryl bromides .
- Methods of Application : The methodology involves the use of a palladium-diphosphine catalyst associated with acetate bases in DMA. This promotes the regioselective arylation at the α-position of the nitrogen atom of lilolidine with a wide variety of aryl bromides .
- Results or Outcomes : The research led to the synthesis of several lilolidine derivatives from commercially available compounds via one, two, or three C–H bond functionalization steps, allowing to tune their biological properties .
2. Pyrrolidine in Drug Discovery
- Summary of Application : This research focuses on the use of the pyrrolidine ring, which is found in lilolidine, in drug discovery. The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The research involves the use of different synthetic strategies for the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings, such as proline derivatives .
- Results or Outcomes : The research has led to the development of new biologically active pyrrolidine derivatives with different biological profiles .
Safety And Hazards
Lilolidine can cause skin and eye irritation. In case of contact, it is recommended to wash off immediately with plenty of water and seek medical attention. It is advised to avoid dust formation and breathing in mist, gas, or vapors. Personal protective equipment, including chemical impermeable gloves, should be worn when handling Lilolidine .
Direcciones Futuras
The future directions for Lilolidine research could involve further exploration of its synthesis methods and potential applications. For instance, the Pd-catalyzed C–H bond functionalization of lilolidine provides a straightforward access to several lilolidine derivatives from commercially available compounds via one, two, or three C–H bond functionalization steps, allowing to tune their biological properties .
Propiedades
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-3-9-5-2-7-12-8-6-10(4-1)11(9)12/h1,3-4,6,8H,2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCKSFHMARIKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576238 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lilolidine | |
CAS RN |
5840-01-7 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lilolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

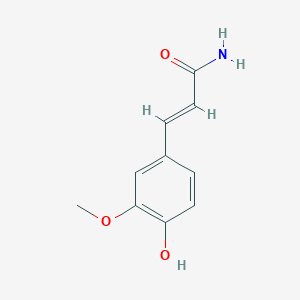
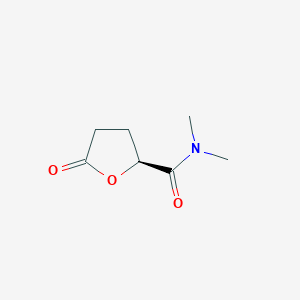
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)
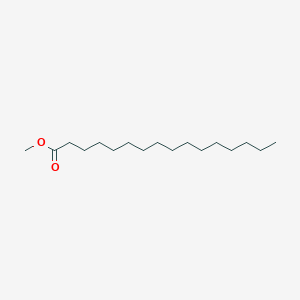
![2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate](/img/structure/B116599.png)
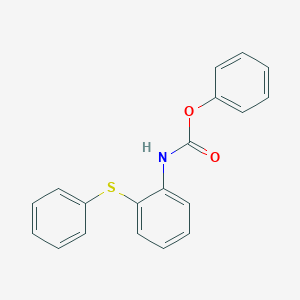
![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)
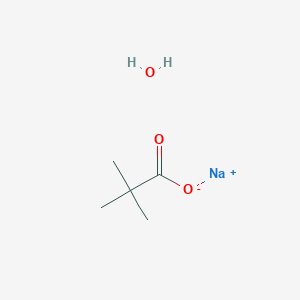
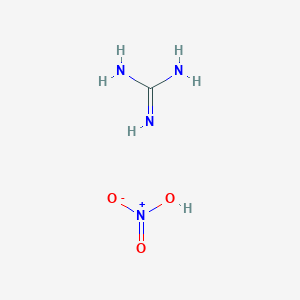
![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)
![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)
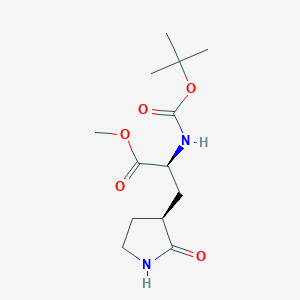
![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)
